molecular formula C15H15N3O3 B8507980 3-Pyridinecarboxamide, N-(2-amino-2-oxoethyl)-6-(phenylmethoxy)- CAS No. 579491-50-2

3-Pyridinecarboxamide, N-(2-amino-2-oxoethyl)-6-(phenylmethoxy)-

Cat. No. B8507980
Key on ui cas rn: 579491-50-2
M. Wt: 285.30 g/mol
InChI Key: AKQCDXRAOLUTQS-UHFFFAOYSA-N
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Patent
US06667327B2

Procedure details

A mixture of 6-benzyloxy-nicotinic acid (500 mg, 2.18 mmol), glycinamide HCI (265 mg, 2.4 mmol), 4-dimethylamino pyridine (133 mg; 1.09 mmol), N-(3-dimethylamino-propyl)-N′-ethylcarbodiimide HCl (460 mg; 2.4 mmol) and methylene chloride (10 ml) was stirred at 0° C. for 1 h then at r.t. overnight. The precipitate was filtered off and washed with methylene chloride and water. The title compound was obtained as a white solid (328 mg; 53%). MS: m/e=286.2 (M+H+).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
glycinamide HCI
Quantity
265 mg
Type
reactant
Reaction Step One
Quantity
460 mg
Type
reactant
Reaction Step One
Quantity
133 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=O)=[CH:11][N:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[NH2:19][CH2:20][C:21]([NH2:23])=[O:22].Cl.CN(C)CCCN=C=NCC>CN(C)C1C=CN=CC=1.C(Cl)Cl>[CH2:1]([O:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([NH:19][CH2:20][C:21](=[O:22])[NH2:23])=[O:15])=[CH:11][N:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=NC=C(C(=O)O)C=C1
Name
glycinamide HCI
Quantity
265 mg
Type
reactant
Smiles
Cl.NCC(=O)N
Name
Quantity
460 mg
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
133 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at r.t.
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with methylene chloride and water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=NC=C(C(=O)NCC(N)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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